![molecular formula C11H9ClN2O4S2 B14435166 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate CAS No. 76151-79-6](/img/structure/B14435166.png)
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate typically involves the reaction of 2-aminothiophenol with 2-chloroethyl acetate in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Condensation: Aldehydes and ketones in the presence of acid or base catalysts.
Major Products Formed
Reduction: Formation of 2-aminoethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of benzothiazole derivatives with extended conjugation.
Scientific Research Applications
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate
- 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate
- 2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)thio]acetate
Uniqueness
2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloroethyl and nitro groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
76151-79-6 |
|---|---|
Molecular Formula |
C11H9ClN2O4S2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-chloroethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C11H9ClN2O4S2/c12-3-4-18-10(15)6-19-11-13-8-2-1-7(14(16)17)5-9(8)20-11/h1-2,5H,3-4,6H2 |
InChI Key |
SOYBVKVSQBRLMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


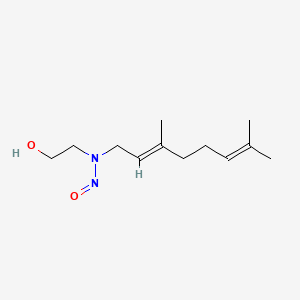
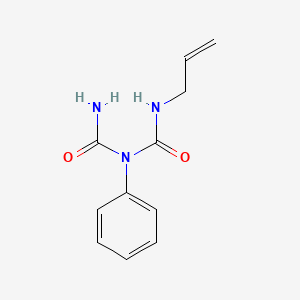
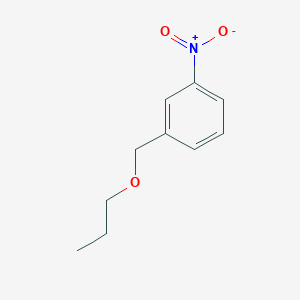
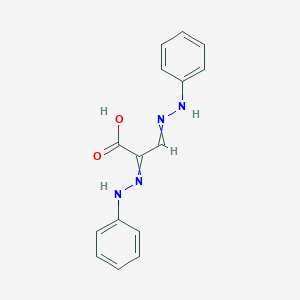
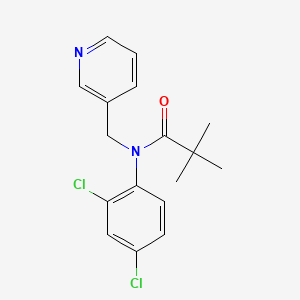

![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
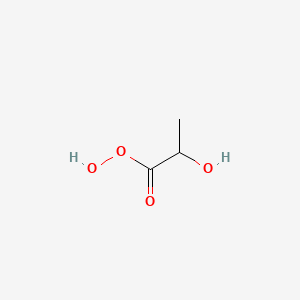
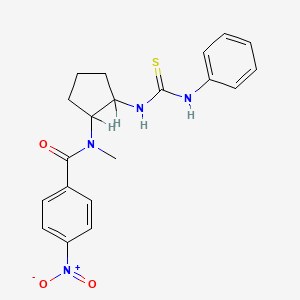
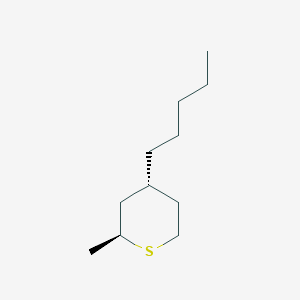
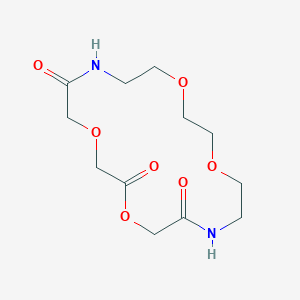

![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
